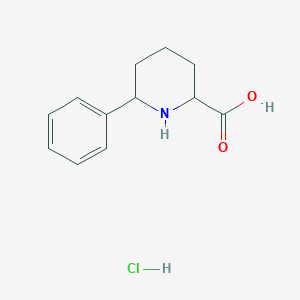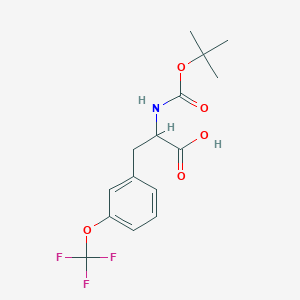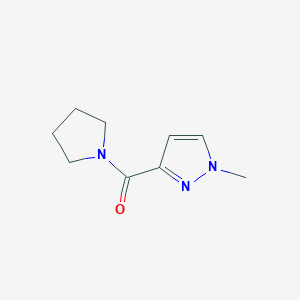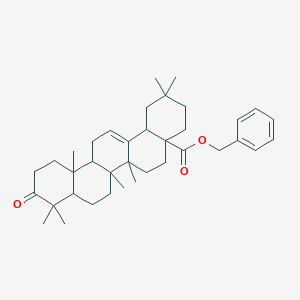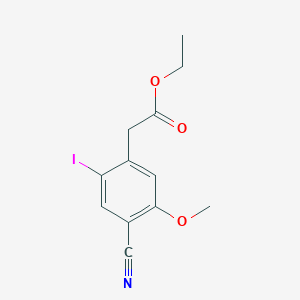
Ethyl2-(4-cyano-2-iodo-5-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a cyano group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-2-iodo-5-methoxybenzaldehyde and ethyl bromoacetate.
Reaction Conditions: The key reaction involves the condensation of 4-cyano-2-iodo-5-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: The major product is the hydroxyl derivative.
科学的研究の応用
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic applications.
作用機序
The mechanism of action of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate involves its interaction with specific molecular targets. The cyano group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
類似化合物との比較
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-(4-cyano-2-bromo-5-methoxyphenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-(4-cyano-2-chloro-5-methoxyphenyl)acetate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 2-(4-cyano-2-fluoro-5-methoxyphenyl)acetate: Similar structure but with a fluorine atom instead of iodine.
特性
分子式 |
C12H12INO3 |
|---|---|
分子量 |
345.13 g/mol |
IUPAC名 |
ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H12INO3/c1-3-17-12(15)6-8-5-11(16-2)9(7-14)4-10(8)13/h4-5H,3,6H2,1-2H3 |
InChIキー |
LILIWJVFJQYHTB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=C(C=C1I)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B15122910.png)
![N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122917.png)
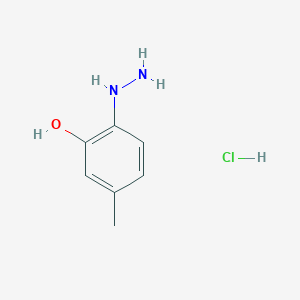
![4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15122938.png)

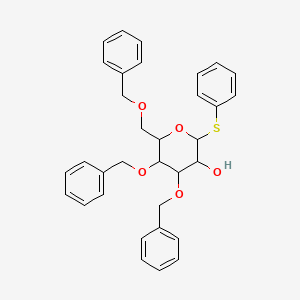
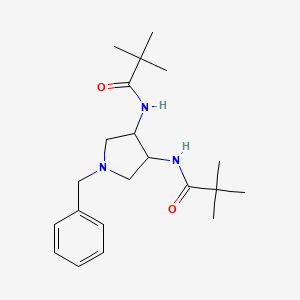
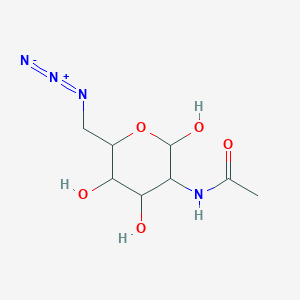
![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)

